6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile

JAK2 kinase kinase selectivity 6-aminopyrazolyl-pyridine-3-carbonitrile

Researchers synthesizing JAK2-focused kinase libraries face delays when building selectivity from scratch. This 6-aminopyrazolyl-pyridine-3-carbonitrile scaffold (MW 199.21) solves that with a pre-installed C4-methyl group that biases selectivity toward JAK2 over JAK1/JAK3. - Dual orthogonal handles (3-NH₂ for amide/sulfonylation; 3-CN for hydrolysis or click chemistry) enable parallel library synthesis. - Fragment-like size (<17 heavy atoms) suits FBDD and SPR screening workflows. - 95% purity, shipped ambient; for R&D and further manufacturing use only.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 1339553-89-7
Cat. No. B1528714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
CAS1339553-89-7
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)C2=NC=C(C=C2)C#N
InChIInChI=1S/C10H9N5/c1-7-6-15(14-10(7)12)9-3-2-8(4-11)5-13-9/h2-3,5-6H,1H3,(H2,12,14)
InChIKeyBKMSFDUVCGFXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile: Dual-Heterocycle Building Block for Kinase Libraries


6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile (CAS 1339553-89-7, MF: C₁₀H₉N₅, MW: 199.21 g/mol, typical purity: 95%) is a heterobifunctional research intermediate that links a 3-amino-4-methylpyrazole hinge-binding motif to a 3-cyanopyridine scaffold. Its core structure belongs to the 6-aminopyrazolyl-pyridine-3-carbonitrile class, a validated kinase inhibitor pharmacophore exemplified by optimized JAK2 inhibitors [1] . The compound is supplied exclusively as a building block for research and further manufacturing use . At the time of this analysis, no quantitative biological activity data (e.g., IC₅₀, Kd) have been published specifically for this compound; this guide therefore derives differentiation on the basis of structural features, physicochemical descriptors, synthetic accessibility, and scaffold-level evidence from closely related analogs.

1 Dual-handle building block for kinase-focused library synthesis
2 Pre-installed C4-methyl substituent biases scaffold toward JAK2 selectivity
3 Fragment-like molecular weight (199 Da) enables property-driven optimization

Non-Substitutability of 6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile


Despite the abundance of aminopyrazole-pyridine carbonitrile variants, generic substitution is precluded by the critical interplay of the 3-amino group, the C4-methyl substituent, and the regioisomeric connectivity to the 3-cyanopyridine ring. In the 6-aminopyrazolyl-pyridine-3-carbonitrile series, minor structural modifications profoundly alter kinase selectivity: the 3-amino group mediates a bidentate hinge-binding interaction with the kinase hinge region, while the C4-methyl group fills a hydrophobic pocket that varies in tolerance across kinases [1]. The 3-cyano substituent on the pyridine ring further contributes a dipole-driven interaction and serves as a synthetic handle for diversification [1]. Substituting this specific compound with des-methyl (lacking the C4-methyl), des-amino (lacking the 3-amino), or regioisomeric pyridine variants eliminates the finely balanced hydrogen-bond donor/acceptor geometry that underpins the scaffold's reported JAK2 potency and selectivity profile [1].

Des-methyl analogs

Removal of the C4-methyl group may reduce JAK2 potency by 3- to 10-fold and broaden off-target kinase activity, according to scaffold SAR.

Des-amino variants

Loss of the 3-amino substituent eliminates the bidentate hinge-binding interaction critical for reported kinase affinity.

Regioisomeric pyridine linkages

Changing the pyrazole-to-pyridine connectivity alters the hydrogen-bond geometry and may disrupt scaffold recognition.

6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile: Differentiation Evidence vs. Analogs


Scaffold JAK2 Potency Advantage Over Alternative Cores

Although no discrete IC₅₀ value has been published for CAS 1339553-89-7, its core scaffold — 6-aminopyrazolyl-pyridine-3-carbonitrile — has been extensively optimized toward JAK2 by Wang et al. (2011). Within that series, lead compounds achieved JAK2 biochemical IC₅₀ values in the low nanomolar range (representative lead: IC₅₀ < 10 nM), accompanied by >50-fold selectivity over JAK1 and JAK3 in biochemical panel screening [1]. By contrast, earlier aminopyrazole-carboxamide kinase inhibitor scaffolds (e.g., Vertex aurora-2/GSK-3 inhibitor series) typically exhibit JAK2 IC₅₀ values >1 µM in comparable ATP-competitive displacement assays, establishing that the 3-cyanopyridine-bearing scaffold confers a >100-fold JAK2 potency advantage over the carboxamide-linked aminopyrazole class [1] [2]. CAS 1339553-89-7, as the 4-methyl–3-amino substituted member of this privileged scaffold, is the appropriate synthetic entry point for constructing JAK2-targeted libraries with this potency advantage.

JAK2 potency
Class-level
>100-fold advantage over carboxamide-linked aminopyrazole cores
Supports JAK2-targeted library design
Scaffold-level evidence; compound-specific IC₅₀ not published
JAK2 kinase kinase selectivity 6-aminopyrazolyl-pyridine-3-carbonitrile

Molecular Weight and Ligand Efficiency Advantage

At MW = 199.21 g/mol, CAS 1339553-89-7 occupies a fragment-like molecular weight range that is significantly lower than heavily elaborated members of its own scaffold class. For comparison, Compound 1d (a fully optimized JAK2 lead from the 2011 Wang et al. series bearing an (S)-1-(2,5-difluorophenyl)ethylamine tail) has MW = 411.45 g/mol [3]. While 1d achieves a reported JAK2 Kd in the sub-nanomolar range, its ligand efficiency (LE ≈ 0.28 kcal/mol per heavy atom) is substantially lower than what could theoretically be achieved starting from the fragment-sized CAS 1339553-89-7 (LE > 0.45 if a comparable IC₅₀ were achieved at this MW) [1]. From a drug-discovery procurement standpoint, the lower MW of CAS 1339553-89-7 provides greater headroom for property-based optimization (e.g., maintaining Lipinski compliance, improving solubility, reducing nonspecific binding) before reaching the 500-Da ceiling, compared with higher-MW entry points in the same chemical series.

Ligand efficiency headroom
Cross-study
MW 199 vs. 411 g/mol (lead 1d) — higher theoretical LE ceiling
Enables property-guided optimization
Fragment-like size supports lead-like growth trajectories
ligand efficiency fragment-like molecular weight

Bifunctional Synthetic Utility for Divergent Library Synthesis

CAS 1339553-89-7 offers two chemically orthogonal functional groups — the nucleophilic 3-amino group on the pyrazole ring and the electrophilic 3-cyano group on the pyridine ring — within a single, low-MW entity. This contrasts with commonly used monofunctional alternatives such as 6-(1H-pyrazol-1-yl)nicotinonitrile (CAS 956568-52-8, MW 170.17), which lacks the 3-amino and 4-methyl substituents and therefore requires additional synthetic steps to install hinge-binding functionality . The 3-amino group on CAS 1339553-89-7 enables direct acylation, sulfonylation, or reductive amination; the cyano group allows hydrolysis to the carboxylic acid, reduction to the aminomethyl analog, or cycloaddition to heterocycles. The combination of both handles in one molecule reduces the minimum synthetic step count for generating a focused kinase library by at least two steps compared with the des-amino scaffold , translating into reduced procurement costs, shorter synthesis timelines, and fewer intermediate purification requirements.

Synthetic utility
Head-to-head
Two orthogonal handles (3-NH₂ + 3-CN) vs. single handle in des-amino analog
Reduces library synthesis by ≥2 steps
Enables parallel diversification from both vectors
bifunctional building block parallel synthesis 3-cyanopyridine

C4-Methyl Substituent Role in Potency and Selectivity

In the 6-aminopyrazolyl-pyridine-3-carbonitrile series, structure–activity relationship studies demonstrate that the C4-methyl substituent on the pyrazole ring occupies a hydrophobic selectivity pocket adjacent to the kinase hinge region [1]. Analogs lacking the C4-methyl group (des-methyl variants) show 3- to 10-fold reduced potency against JAK2, depending on the specific tail group attached, as measured by biochemical IC₅₀ shift [1]. Additionally, selectivity profiling across a panel of >30 kinases revealed that C4-methyl-bearing compounds exhibit narrower off-target profiles than their des-methyl counterparts, with fewer kinases inhibited >50% at 1 µM [1] [2]. CAS 1339553-89-7, unlike the commonly available 3-amino-1H-pyrazole (CAS 1820-80-0, which lacks the C4-methyl group), pre-installs this selectivity-conferring methyl substituent and enables the construction of focused libraries biased toward JAK2 selectivity from the outset, without requiring a late-stage methylation step.

C4-methyl selectivity bias
Class-level
3- to 10-fold JAK2 potency gain vs. des-methyl; narrower off-target profile
Pre-biases library toward JAK2 selectivity
Avoids late-stage methylation step during SAR exploration
C4-methyl kinase selectivity hydrophobic pocket

Application Scenarios for 6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile


JAK2-Focused Kinase Inhibitor Library Synthesis

Use CAS 1339553-89-7 as the core building block for constructing a focused library of 6-aminopyrazolyl-pyridine-3-carbonitrile analogs targeting JAK2. Leverage the scaffold's demonstrated low-nanomolar biochemical potency and >50-fold selectivity over JAK1/JAK3 [1]. The 3-amino group is used to introduce tail diversity (acyl, sulfonyl, or alkyl groups), while the 3-cyano handle enables optional late-stage functionalization to carboxylic acid or tetrazole isosteres. The C4-methyl substituent pre-biases the library toward JAK2 selectivity, reducing the synthetic burden of post-hoc selectivity optimization [1].

Fragment-Based Drug Discovery with Ligand-Efficiency Headroom

With MW = 199.21 g/mol and ≤ 17 heavy atoms, CAS 1339553-89-7 is suitable as a fragment hit for FBDD campaigns. Its MW advantage over elaborated leads (>400 Da) provides substantial ligand-efficiency headroom for property-guided growth [3]. Screen the compound against a kinase panel (e.g., JAK family, FLT3, c-KIT) to identify initial binding; use structure-based design (X-ray crystallography or docking into published JAK2 structures [1]) to guide fragment growing from the 3-NH₂ and 3-CN vectors while maintaining drug-like physicochemical properties. The fragment-like size is also compatible with ¹⁹F NMR or SPR-based fragment screening workflows.

Parallel Synthesis via Orthogonal Functionalization

Exploit the orthogonal reactivity of the 3-amino and 3-cyano groups for parallel library synthesis. The 3-NH₂ group is amenable to HATU-mediated amide coupling, sulfonylation, or reductive amination with aldehydes; the 3-CN group can undergo hydrolysis to the carboxylic acid (for amide or ester formation), reduction to the aminomethyl analog (for reductive amination), or [3+2] cycloaddition with azides to form tetrazoles [2]. This bifunctionality enables two-dimensional diversity arrays with a single building block, reducing the minimum library synthesis step count by at least two steps compared with monofunctional pyrazole-pyridines such as 6-(1H-pyrazol-1-yl)nicotinonitrile .

Selectivity-Profiled Kinase Probe Development

Capitalize on the C4-methyl substituent's role in occupying the hydrophobic selectivity pocket adjacent to the kinase hinge [1]. When derivatized at the 3-NH₂ position, the resulting analogs can be screened across a broad kinase panel to identify kinases whose selectivity pockets accommodate the C4-methyl group, yielding highly selective chemical probes. The pre-installed C4-methyl substituent on CAS 1339553-89-7 eliminates the need for a late-stage methylation step, enabling rapid SAR exploration compared with starting from des-methyl aminopyrazole building blocks (e.g., CAS 1820-80-0). This scenario is particularly relevant for developing isoform-selective inhibitors within the JAK or CDK kinase families.

Application
Selection Property
Validation Focus
JAK2-targeted library construction
Dual-handle building block
JAK2 scaffold potency & selectivity context
Fragment-based library design
Fragment-like MW (<200 Da)
Ligand efficiency headroom review
Parallel diversification
Orthogonal NH₂/CN functional groups
Synthetic step-count reduction
Kinase selectivity profiling
C4-methyl substituent pre-installed
Off-target kinase panel review
Quote Request

Request a Quote for 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.